An In-depth Technical Guide to the Physicochemical Properties of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on its core components—the 1,2,5-oxadiazole (furazan) and 1,2,4-oxadiazole ring systems. We present predicted properties, propose robust experimental protocols for their validation, and discuss the compound's scientific context and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this unique nitrogen-rich scaffold.
Introduction and Scientific Context
Heterocyclic compounds form the backbone of modern pharmaceuticals and advanced materials. Among these, nitrogen-rich five-membered rings like oxadiazoles are of paramount importance. The title compound, 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, merges two distinct and valuable oxadiazole isomers: the 1,2,5-oxadiazole (furazan) and the 1,2,4-oxadiazole.
The 1,2,5-oxadiazole (furazan) ring is known for its high nitrogen content and energetic properties, often explored in materials science.[1] However, its derivatives are also being investigated for pharmacological activity.[2] The 1,2,4-oxadiazole ring is a well-established motif in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester groups to improve metabolic stability and pharmacokinetic profiles.[3][4][5] The combination of these two rings, further functionalized with a primary amine, creates a molecule with a unique electronic profile, hydrogen bonding capabilities, and potential for diverse biological interactions. This guide will deconstruct the molecule to predict its key physicochemical properties and provide a framework for its empirical validation.
Molecular Structure and Identifiers
The foundational step in characterizing any compound is to define its structure and fundamental identifiers.
Chemical Structure
-
2D Structure: The molecule consists of a 3-amino-1,2,5-oxadiazole ring linked at the 4-position to the 3-position of a 1,2,4-oxadiazole ring.
-
SMILES: NC1=NON=C1C2=NOC=N2[6]
-
InChI Key: XHCUQOVMSNRPKS-UHFFFAOYSA-N[6]
Core Molecular Data
A summary of the key identifiers and basic properties for the compound is provided below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | [7] |
| CAS Number | 163011-56-1 | [6][8] |
| Molecular Formula | C₄H₃N₅O₂ | [6][8] |
| Molecular Weight | 153.10 g/mol | [6][7] |
| Physical Form | Solid (Predicted) | [6] |
Predicted Physicochemical Properties and Rationale
The following properties are predicted based on the known behavior of the furazan and 1,2,4-oxadiazole substructures and the influence of the amine functional group.
Solubility
The molecule's structure suggests a complex solubility profile. The two polar oxadiazole rings and the hydrogen-bonding amine group contribute to hydrophilicity. However, the overall flat, aromatic-like structure can lead to efficient crystal packing, potentially limiting solubility.
-
Aqueous Solubility: Expected to be low but pH-dependent. In acidic conditions, protonation of the amine group (-NH₃⁺) will significantly increase water solubility.
-
Organic Solubility: Predicted to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Solubility in non-polar solvents like hexanes or toluene is expected to be very low. The 1,2,4-oxadiazole ring, in particular, is known to influence solubility in drug discovery programs.[3]
Acidity and Basicity (pKa)
Understanding the pKa is critical for predicting the compound's charge state at physiological pH, which affects receptor binding, membrane permeability, and solubility.
-
Basicity (pKa of Conjugate Acid): The primary amine attached to the electron-withdrawing furazan ring is the most basic site. Standard primary amines have a conjugate acid pKa around 9-11.[9] However, the strong electron-withdrawing nature of the furazan ring will significantly reduce the basicity of the amine. Therefore, the pKa of the protonated amine is predicted to be in the range of 2.5 - 4.5 . This is a critical parameter to determine experimentally.
-
Acidity: The N-H protons of the amine are very weakly acidic (pKa > 30). The C-H proton on the 1,2,4-oxadiazole ring is not considered acidic.
Lipophilicity (LogP)
LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross cell membranes.
-
Predicted LogP: The PubChem computed value for XLogP3 is -0.7 .[7] This negative value suggests the compound is more hydrophilic than lipophilic. This is driven by the five nitrogen and two oxygen atoms, which are capable of hydrogen bonding. While 1,2,4-oxadiazoles can be used to replace esters and increase lipophilicity in some contexts, the combination with the polar aminofurazan moiety results in an overall hydrophilic character.[3]
Melting Point and Thermal Stability
-
Melting Point: High nitrogen-content heterocyclic compounds often exhibit high melting points due to strong intermolecular forces, including hydrogen bonding from the amine group and dipole-dipole interactions from the polar rings. A high melting point, likely above 200 °C, is predicted. Furazan derivatives are also known for their thermal stability.[10]
-
Thermal Stability: The compound is expected to be thermally stable, but like many high-nitrogen systems, it may decompose energetically at very high temperatures. The furazan ring itself is a high-energy motif.[1]
Proposed Synthetic Strategy
While a specific synthesis for this exact molecule is not widely published, a plausible and robust synthetic route can be designed based on established heterocyclic chemistry. The most logical approach involves the construction of the 1,2,4-oxadiazole ring onto a pre-formed aminofurazan precursor.
Conceptual Synthetic Workflow
The synthesis can be envisioned in three main stages starting from a simple furazan building block.
-
Amidoxime Formation: Start with 3-amino-4-cyanofurazan. This key intermediate can be synthesized from readily available precursors.[11] The cyano group is then converted to an amidoxime by reaction with hydroxylamine.
-
Ring Cyclization: The amidoxime intermediate is reacted with a suitable one-carbon electrophile, such as triethyl orthoformate or a similar reagent, which will react with the amidoxime to form the 1,2,4-oxadiazole ring.
-
Purification: The final product is isolated and purified using standard techniques like recrystallization or column chromatography.
Synthetic Pathway Diagram
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocols for Property Validation
To move from predicted to empirical data, a series of standardized experiments are required. The following protocols provide a self-validating framework for characterizing the compound.
Workflow for Physicochemical Characterization
This diagram outlines the logical flow for validating the key properties discussed.
Caption: Experimental workflow for physicochemical validation.
Step-by-Step Methodologies
A. pKa Determination via Potentiometric Titration
-
Preparation: Prepare a 1-5 mM solution of the compound in deionized water, potentially with a small amount of co-solvent (e.g., methanol) if solubility is low.
-
Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, where 50% of the amine is protonated.
B. Solubility Determination (Shake-Flask Method)
-
Procedure: Add an excess amount of the solid compound to a series of vials containing standard buffers (e.g., pH 2.0, 7.4, 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Measurement: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it appropriately, and measure the concentration using a calibrated UV-Vis spectrophotometer or HPLC.
C. LogP Determination via Reverse-Phase HPLC (RP-HPLC)
-
Rationale: This method correlates the retention time of a compound on a C18 column with its LogP value. It is faster and requires less material than the traditional shake-flask method.
-
Calibration: Create a calibration curve by injecting a series of compounds with known LogP values and recording their retention times.
-
Measurement: Inject a solution of the title compound and record its retention time under the same chromatographic conditions.
-
Calculation: Use the calibration curve to calculate the LogP value corresponding to the measured retention time.
Conclusion
4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a fascinating heterocyclic structure that combines the bioisosteric advantages of the 1,2,4-oxadiazole ring with the unique properties of the aminofurazan system. Based on a thorough analysis of its constituent parts, the compound is predicted to be a hydrophilic, solid material with a weakly basic amine group. Its potential as a scaffold in drug discovery is significant, offering a rigid core with specific hydrogen bonding vectors that can be explored for targeted therapies. The proposed synthetic and analytical workflows provide a clear and robust path for any research team to produce and definitively characterize this promising molecule, paving the way for its application in medicinal chemistry and beyond.
References
-
CP Lab Safety. (n.d.). 1,2,5-oxadiazol-3-amine, 4-(1,2,4-oxadiazol-3-yl)-. Retrieved from [Link]
-
Nilsson, I., et al. (2015). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Gomathy, S., & Al-Ghorbani, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. MDPI. Retrieved from [Link]
-
Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. ResearchGate. Retrieved from [Link]
-
Camci, M., & Karali, N. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Sheremetev, A. B. (2012). A Mild and Efficient Synthesis of Aminofurazans. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Design and Synthesis of 3-Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. ACS Omega. PubMed Central. Retrieved from [Link]
-
Paoloni, L., et al. (n.d.). Electronic structure and chemical properties of 1,2,4-oxadiazole, bis-1,2,4-oxadiazoles and other derivaties. Semantic Scholar. Retrieved from [Link]
-
da Silva, E. G., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. MDPI. Retrieved from [Link]
-
Fershtat, L. L., et al. (2019). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,5-Oxadiazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Balabanova, S. P., et al. (2023). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. Retrieved from [Link]
-
Balabanova, S. P., et al. (2023). 4-AZIDO-3-AMINO-1,2,5-OXADIAZOLE: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND PHYSICO-CHEMICAL PROPERTIES. Eco-Vector Journals Portal. Retrieved from [Link]
-
Balabanova, S. P., et al. (2024). 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. ResearchGate. Retrieved from [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Wang, R., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN103086998A - Synthetic method of 3-amino-4-hydroxyfurazan.
-
Liu, M., et al. (2024). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. Retrieved from [Link]
-
Li, Y., et al. (2013). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. ResearchGate. Retrieved from [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
OChemTutor. (n.d.). pKa values. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Henni, A., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. University of Regina. Retrieved from [Link]
Sources
- 1. CN103086998A - Synthetic method of 3-amino-4-hydroxyfurazan - Google Patents [patents.google.com]
- 2. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine DiscoveryCPR 163011-56-1 [sigmaaldrich.com]
- 7. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | C4H3N5O2 | CID 1244573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. ochemtutor.com [ochemtutor.com]
- 10. Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
